![molecular formula C19H14BrCl2N3OS B4063200 4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4063200.png)
4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide
描述
4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a halogenation reaction, typically using reagents such as chlorine or bromine.
Synthesis of the Thiazole Ring: The thiazole ring is formed through a condensation reaction involving a thiourea derivative and a haloketone.
Coupling with Pyridine Derivative: The final step involves coupling the thiazole intermediate with a pyridine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- 4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine
- 4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride
- 4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydroiodide
Uniqueness
The uniqueness of 4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS.BrH/c1-11-3-2-4-18(22-11)24-19-23-15(10-26-19)17-8-7-16(25-17)13-9-12(20)5-6-14(13)21;/h2-10H,1H3,(H,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQBILRMVACCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B4063120.png)
![3-methyl-4-(3-nitrophenyl)-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B4063123.png)
![3-bromo-N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4063130.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B4063134.png)
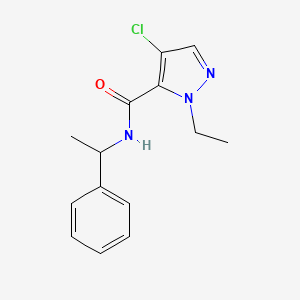
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B4063167.png)
![N-{1-[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063175.png)
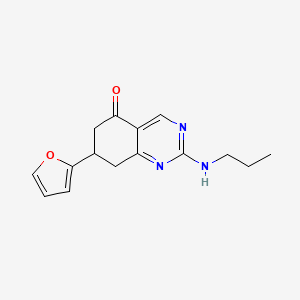
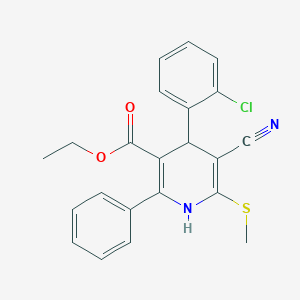
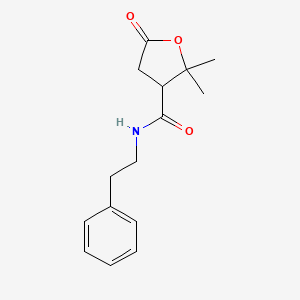
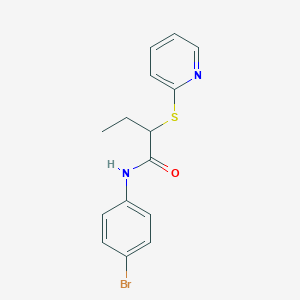
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4063227.png)
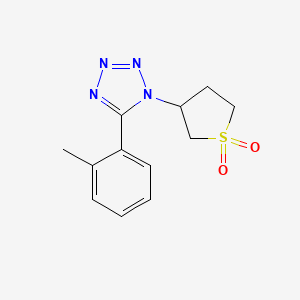
![N-[(4-methylphenyl)carbamothioyl]tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4063236.png)
